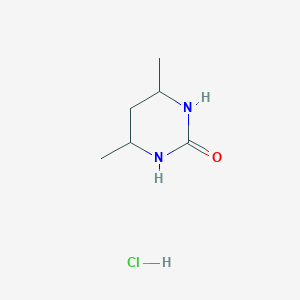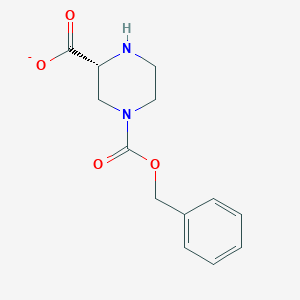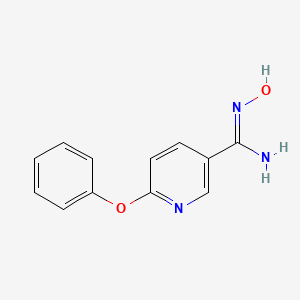
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride is a chemical compound that belongs to the class of diazinanones It is characterized by the presence of two methyl groups at the 4 and 6 positions of the diazinane ring, and a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride typically involves the reaction of 4,6-dimethyl-1,3-diazinan-2-one with hydrochloric acid. The reaction conditions often include:
Solvent: The reaction is usually carried out in an aqueous or organic solvent.
Temperature: The reaction temperature can vary, but it is generally conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.
Purification: The product is typically purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride can be compared with other similar compounds, such as:
3-(Aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride: This compound has a similar structure but differs in the position and type of functional groups.
1,3-Dimethyl-1,3-diazinan-2-one: This compound lacks the hydrochloride group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
4,6-dimethyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h4-5H,3H2,1-2H3,(H2,7,8,9);1H |
Clave InChI |
RRMMDXXJYYVNDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC(=O)N1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)


![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)






